![molecular formula C15H15ClN4 B3092861 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline CAS No. 1236924-17-6](/img/structure/B3092861.png)

7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline

Übersicht

Beschreibung

7-Chloro-4-(piperazin-1-yl)quinoline is an important scaffold in medicinal chemistry . It is a potent sirtuin inhibitor and also inhibits the serotonin uptake . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum .

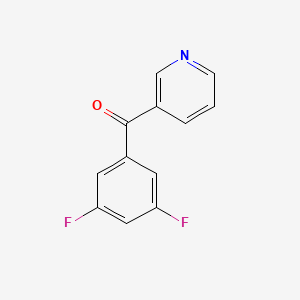

Synthesis Analysis

The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline has been described in the literature . It is an important intermediate in the synthesis of the anti-malarial compound piperaquine .Molecular Structure Analysis

The molecular formula of 7-Chloro-4-(piperazin-1-yl)quinoline is C13H14ClN3 . Its molecular weight is 247.72 .Chemical Reactions Analysis

The title compound is an important intermediate in the synthesis of the anti-malarial compound piperaquine .Physical and Chemical Properties Analysis

The melting point of a related compound, C21H18Cl3N3O, is between 125°–130°C .Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiparasitic Activity

A series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their in vitro activity against Plasmodium falciparum strains with different chloroquine-resistance statuses. The synthesis involved regioselective palladium-catalyzed monoamination and showed promising antimalarial activity, especially when linked by a bis(3-aminopropyl)piperazine (Guillon et al., 2008). Additionally, novel 7-chloro-4-(piperazin-1-yl)quinoline derivatives synthesized via nucleophilic addition reaction exhibited significant antimalarial activity against plasmodium falciparum strain, with some compounds showing better potency than the standard drug Quinine (Mahajan & Chundawat, 2021).

Anticancer Potential

Research on 4-aminoquinoline derivatives employing a hybrid pharmacophore approach revealed potent anticancer activities across various cancer cell lines. Specifically, a compound identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline showed remarkable efficacy, indicating its potential as a safe anticancer agent with minimal toxicity to normal cells (Solomon, Pundir, & Lee, 2019).

Antimicrobial Activities

The synthesis and evaluation of novel fluoroquinolone derivatives highlighted their promising in vivo activity against Mycobacterium tuberculosis H37Rv in mice, demonstrating the potential of 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline derivatives in treating tuberculosis and other bacterial infections (Shindikar & Viswanathan, 2005).

DNA Detection and Molecular Probes

A study on novel aminated benzimidazo[1,2-a]quinoxalines, substituted with piperidine, pyrrolidine, and piperazine nuclei, presented these molecules as potential DNA-specific fluorescent probes. Their ability to bind to ct-DNA with significantly enhanced fluorescence emission intensity suggests applications in DNA detection and as molecular probes (Perin et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar quinoline compounds have been used in the synthesis of piperaquine , an antimalarial drug, suggesting potential targets could be related to the life cycle of the malaria parasite.

Mode of Action

It’s known that piperaquine, a compound synthesized from similar quinoline derivatives, works by inhibiting hemozoin formation, a process crucial to the survival of malaria parasites .

Biochemical Pathways

Based on its potential use in the synthesis of piperaquine , it may affect pathways related to the life cycle of the malaria parasite.

Result of Action

If it is indeed used in the synthesis of piperaquine, its action could potentially result in the death of malaria parasites .

Eigenschaften

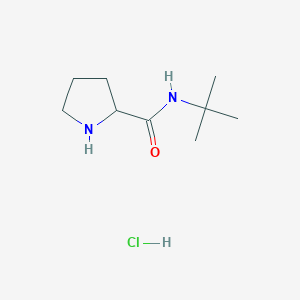

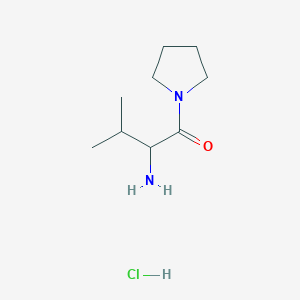

IUPAC Name |

7-chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPLJALNOTCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)N4C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

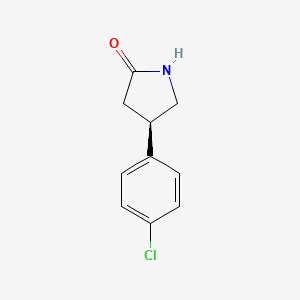

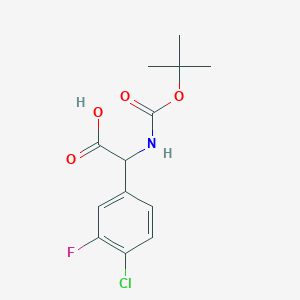

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)